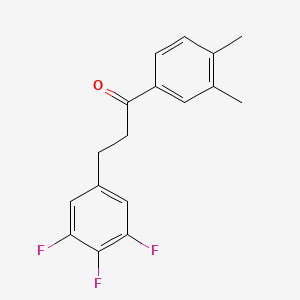

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Beschreibung

BenchChem offers high-quality 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYXXXNQLNCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645015 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-09-1 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. While direct experimental literature on this specific molecule is sparse, this guide constructs a robust profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. We will elucidate its chemical structure from its IUPAC name, propose a viable synthetic pathway based on well-understood reaction mechanisms, and provide a predicted spectroscopic profile to aid in its identification and characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related poly-functionalized aromatic ketones.

Part 1: Elucidation of the Chemical Structure

The structure of a molecule is fundamentally described by its systematic IUPAC name. A step-by-step deconstruction of "3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone" allows for its unambiguous structural assignment.

-

Propiophenone Backbone : The parent structure is propiophenone. This consists of a three-carbon chain (propane) with a ketone (carbonyl group) at the second carbon (C1), which is also attached to a phenyl ring.

-

Numbering Convention :

-

The propane chain is numbered 1, 2, 3 starting from the carbon attached to the phenyl ring.

-

The phenyl ring of the propiophenone moiety is designated with primed numbers (1', 2', 3', etc.) to distinguish it from the propane chain.

-

-

Substitution Pattern :

-

3',4'-dimethyl : Two methyl (-CH₃) groups are attached to positions 3' and 4' of the propiophenone's phenyl ring.

-

3-(3,4,5-trifluorophenyl) : A trifluorophenyl group is attached to the third carbon (C3) of the propane chain. The locants "3,4,5-" indicate that three fluorine (-F) atoms are positioned on this second phenyl ring.

-

This systematic analysis leads to the definitive chemical structure. The molecule possesses a molecular formula of C₁₇H₁₅F₃O and a molecular weight of approximately 292.30 g/mol [1].

Key Structural Features

-

Two Aromatic Rings : The molecule contains a dimethyl-substituted phenyl ring and a trifluoro-substituted phenyl ring, offering sites for various aromatic substitution reactions.

-

Ketone Functional Group : The carbonyl group (C=O) is a key feature, acting as a site for nucleophilic attack and a handle for further chemical modifications.

-

Chiral Center : The carbon at the 3-position of the propane chain is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers could be critical for pharmacological applications.

Structural Diagram

The chemical structure is visualized below using the SMILES string: CC1=C(C)C=C(C=C1)C(=O)CCC1=CC(F)=C(F)C(F)=C1[1].

Caption: 2D Chemical Structure of the Topic Compound.

Part 2: Proposed Synthetic Strategy

Synthesizing a 3-aryl propiophenone derivative like this can be approached through several established methodologies. A highly effective and convergent strategy is the Michael Addition (also known as conjugate addition)[2][3][4][5]. This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound[2][3][4][6].

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C2-C3 bond of the propane chain. This suggests a synthesis from two key precursors:

-

Michael Acceptor : 3',4'-Dimethylchalcone (or more systematically, 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one). This provides the propiophenone core.

-

Michael Donor : An organometallic reagent derived from 1,2,3-trifluorobenzene, such as a Gilman reagent (organocuprate). Organocuprates are known to be excellent nucleophiles for 1,4-addition to α,β-unsaturated ketones[2].

An alternative, though potentially less regioselective, approach would be a Friedel-Crafts Acylation . This would involve reacting 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃[7][8][9]. However, this method can lead to isomeric products and is generally less suitable for substrates with deactivating groups. Therefore, the Michael Addition pathway is proposed as the more robust and controlled method.

Experimental Workflow: Michael Addition Pathway

The proposed synthesis is a two-step process: preparation of the Michael acceptor followed by the conjugate addition.

Caption: Proposed two-step synthetic workflow.

Detailed Protocol

Step 1: Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)chalcone

-

Reaction Setup : To a stirred solution of 3,4-dimethylacetophenone (1.0 eq) and 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Reaction Execution : Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Synthesis of the Final Product via Michael Addition

-

Gilman Reagent Preparation :

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2,3-trifluorobenzene (2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 2.1 eq) dropwise and stir for 1 hour at this temperature to form the aryllithium species.

-

In a separate flask, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF at -40°C.

-

Transfer the freshly prepared aryllithium solution to the CuI suspension via cannula and stir for 30 minutes to form the lithium di(trifluorophenyl)cuprate (Gilman reagent).

-

-

Conjugate Addition :

-

Cool the Gilman reagent solution back to -78°C.

-

Dissolve the chalcone from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent.

-

Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification :

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

-

Part 3: Predicted Spectroscopic Profile for Structural Verification

In the absence of direct experimental spectra, a predicted profile based on the chemical structure and data from analogous compounds is essential for verification.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 2H | Protons on dimethylphenyl ring (ortho to C=O) | Deshielding effect of the adjacent carbonyl group. |

| ~7.2-7.3 | d | 1H | Proton on dimethylphenyl ring (para to one -CH₃) | Standard aromatic region. |

| ~6.8-7.0 | m | 2H | Protons on trifluorophenyl ring | Protons on a highly fluorinated ring are shifted upfield and show complex splitting due to H-F coupling[10][11]. |

| ~3.4-3.6 | t | 2H | -CH₂- (adjacent to C=O) | Protons alpha to a carbonyl typically appear in this region. |

| ~3.1-3.3 | t | 2H | -CH₂- (adjacent to trifluorophenyl ring) | Protons alpha to an aromatic ring. |

| ~2.3 | s | 6H | Two -CH₃ groups | Singlet signals for the two magnetically equivalent methyl groups on the aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will confirm the carbon skeleton and the presence of key functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198-200 | C=O (Ketone) | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~150-160 (d, t) | C-F carbons | Large C-F coupling constants are expected, resulting in complex multiplets[11][12]. |

| ~125-145 | Aromatic C & C-H | Standard region for aromatic carbons. |

| ~105-115 (t) | Aromatic C-H (trifluorophenyl ring) | Carbon signals from the trifluorophenyl ring will show coupling to fluorine[11]. |

| ~40-45 | -CH₂- (adjacent to C=O) | Aliphatic carbon alpha to a ketone. |

| ~30-35 | -CH₂- (adjacent to aryl ring) | Aliphatic carbon alpha to an aromatic ring. |

| ~19-21 | -CH₃ carbons | Typical chemical shift for methyl groups attached to an aromatic ring. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1685-1675 | C=O Stretch | Aryl Ketone |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : Expected at m/z = 292.

-

Key Fragments :

-

m/z = 147 : Corresponding to the [CH₃)₂C₆H₃CO]⁺ ion, resulting from cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group (alpha-cleavage).

-

m/z = 133 : Corresponding to the [F₃C₆H₂]⁺ ion.

-

m/z = 119 : Loss of CO from the m/z 147 fragment, resulting in the [(CH₃)₂C₆H₃]⁺ ion.

-

Part 4: Potential Applications and Research Directions

While this specific molecule is not widely documented, its structural motifs suggest several areas of potential interest for research and development.

-

Medicinal Chemistry : Propiophenone and chalcone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[13][14]. The presence of a trifluorophenyl group can significantly enhance metabolic stability and cell permeability, making this compound an interesting candidate for screening in various therapeutic areas.

-

Materials Science : Fluorinated organic molecules are extensively used in the development of liquid crystals, polymers, and other advanced materials. The combination of aromatic rings and fluorine atoms in this structure could impart unique electronic and physical properties.

-

Synthetic Building Block : As a poly-functionalized molecule, it can serve as a versatile intermediate for the synthesis of more complex chemical entities, including heterocyclic compounds and other elaborate molecular architectures.

Further research should focus on the efficient, and potentially asymmetric, synthesis of this compound, followed by a thorough evaluation of its biological and material properties.

References

-

Master Organic Chemistry. Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Master Organic Chemistry. Available from: [Link]

-

PubMed. Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds. PubMed. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. Rsc.org. Available from: [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. Available from: [Link]

-

Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenon.... Study Prep in Pearson+. Available from: [Link]

-

PubChem. 1,2,3-Trifluorobenzene. PubChem. Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

- Google Patents. US3145216A - Friedel-crafts ketone synthesis. Google Patents.

-

ResearchGate. (PDF) Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. ResearchGate. Available from: [Link]

-

SpectraBase. 3',4'-Dimethoxypropiophenone - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

Royal Society of Chemistry. Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Organic & Biomolecular Chemistry. Available from: [Link]

-

NIST WebBook. Propiophenone, 3',4'-dimethoxy-. NIST. Available from: [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. Michael addition reaction. Wikipedia. Available from: [Link]

-

BuyersGuideChem. 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. BuyersGuideChem. Available from: [Link]

-

PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. PubChem. Available from: [Link]

-

Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Available from: [Link]

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.

-

Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. Available from: [Link]

-

NIST WebBook. 3,4-Methylenedioxypropiophenone. NIST. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. MDPI. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 9. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 10. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR [m.chemicalbook.com]

- 11. magritek.com [magritek.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a complex ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related structural analogs to predict its characteristics and outline robust protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and similar compounds.

Introduction: Unveiling a Multifunctional Scaffold

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (Figure 1) is an aromatic ketone featuring a unique combination of a dimethylated phenyl ring and a trifluorinated phenyl ring linked by a three-carbon propiophenone backbone. The presence of both electron-donating methyl groups and strongly electron-withdrawing fluorine atoms suggests a nuanced electronic profile, potentially leading to interesting reactivity and biological activity. Propiophenone derivatives are known to possess a range of pharmacological properties, including anesthetic, antimicrobial, and anti-arrhythmic effects[]. The trifluoromethyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and receptor binding affinity[2][3]. The specific substitution pattern of this molecule makes it a compelling target for further investigation in drug discovery and materials science.

Figure 1: Chemical Structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

A 2D representation of the molecular structure.

Physicochemical Properties: Predictions and Considerations

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Molecular Formula | C₁₇H₁₅F₃O | Confirmed by chemical supplier data[4]. |

| Molecular Weight | 292.30 g/mol | Confirmed by chemical supplier data[4]. |

| Physical Form | Likely a white to off-white solid at room temperature. | Similar substituted propiophenones, such as 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, are described as white solids. |

| Melting Point | Estimated to be in the range of 80-120 °C. | The presence of multiple aromatic rings and a polar ketone group suggests a crystalline solid with a melting point higher than simpler aromatic ketones. The exact value will depend on the crystal lattice energy. |

| Boiling Point | > 300 °C (with potential decomposition). | High molecular weight and polarity suggest a high boiling point. Propiophenone itself boils at 218 °C[5]. |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The large hydrophobic surface area of the two aromatic rings will dominate its solubility profile. The polar ketone group will contribute to some solubility in polar aprotic solvents. |

| pKa | Not applicable (no acidic or basic functional groups). | The molecule lacks readily ionizable protons. |

| LogP | 4.53624 (Predicted)[4] | The high LogP value indicates significant lipophilicity, which is consistent with the extensive hydrocarbon and fluorocarbon structure. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų (Predicted)[4] | This low TPSA value, corresponding to the carbonyl oxygen, suggests good potential for cell membrane permeability. |

Proposed Synthesis and Reaction Mechanism

A plausible and efficient synthetic route to 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is the Friedel-Crafts acylation of 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride. This method is a well-established and versatile approach for the synthesis of aryl ketones[6].

Figure 2: Proposed Synthetic Pathway

A schematic of the proposed Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

1,2-Dimethylbenzene

-

3-(3,4,5-Trifluorophenyl)propanoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3-(3,4,5-Trifluorophenyl)propanoyl chloride

-

To a solution of 3-(3,4,5-trifluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C.

-

To this suspension, add a solution of 3-(3,4,5-trifluorophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

After stirring for 15 minutes, add a solution of 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (AlCl₃).

-

Choice of Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for activating the acyl chloride towards electrophilic aromatic substitution.

-

Temperature Control: The initial low temperature (0 °C) is crucial to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides the necessary activation energy for the substitution to occur.

-

Workup Procedure: The acidic workup is necessary to quench the reaction and decompose the aluminum chloride complex. The subsequent washes with bicarbonate and brine remove acidic impurities and salts, respectively.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.7 - 7.2 | m | 3H | Ar-H (dimethylphenyl) |

| Aromatic | 6.9 - 6.7 | m | 2H | Ar-H (trifluorophenyl) |

| Methylene | 3.3 - 3.1 | t | 2H | -C(=O)-CH₂- |

| Methylene | 3.1 - 2.9 | t | 2H | -CH₂-ArF₃ |

| Methyl | 2.3 | s | 6H | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~198 | C=O | ||

| Aromatic | 150 - 135 (C-F) | Aromatic carbons attached to fluorine | ||

| Aromatic | 145 - 125 | Aromatic carbons | ||

| Aromatic | ~110 | Aromatic C-H (trifluorophenyl) | ||

| Methylene | ~40 | -C(=O)-CH₂- | ||

| Methylene | ~30 | -CH₂-ArF₃ | ||

| Methyl | ~20 | Ar-CH₃ |

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum would be expected to show two signals corresponding to the two different fluorine environments in the 3,4,5-trifluorophenyl ring, likely in the range of -130 to -165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 292.1

-

Key Fragmentation Patterns:

-

Loss of the ethyl group (-29)

-

Loss of the trifluorophenylmethyl radical (-149)

-

Formation of the dimethylbenzoyl cation (m/z = 133)

-

Formation of the trifluorobenzyl cation (m/z = 131)

-

Figure 3: Analytical Workflow for Compound Characterization

A logical workflow for the synthesis and analysis of the target compound.

Reactivity and Potential Applications

The chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone suggests several avenues for further chemical modification and potential applications.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, opening up possibilities for synthesizing chiral ligands or biologically active alcohols.

-

Alpha-Halogenation: The methylene group adjacent to the carbonyl is susceptible to halogenation, providing a handle for further functionalization.

-

Medicinal Chemistry: As a scaffold, this molecule could be a starting point for the development of novel therapeutic agents. The combination of lipophilic and electron-withdrawing/donating groups could be optimized for specific biological targets. The phytotoxic effects of some propiophenone derivatives have been noted, suggesting potential applications in agriculture[7].

-

Materials Science: The fluorinated aromatic ring could impart useful properties for applications in liquid crystals or other advanced materials.

Safety and Handling

While no specific toxicity data exists for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, it is prudent to handle it with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C[4].

-

Toxicity of Related Compounds: Some substituted phenols have been shown to exhibit toxicity[8]. While this compound is a ketone, its metabolic products could potentially include phenolic species.

Conclusion

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone represents a molecule of significant interest at the interface of synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a robust synthetic protocol, and a detailed plan for its characterization. It is our hope that this document will serve as a valuable resource for researchers, enabling further exploration and unlocking the full potential of this intriguing compound.

References

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]

- Marnett, L. J., Cohen, S. M., Fukushima, S., Gooderham, N. J., Hecht, S. S., Rietjens, I. M., & Smith, R. L. (2014). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 74, 137-147.

- García-Muñoz, J., Sosa, T., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1187.

- Liang, Y., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.

- Smith, C. J., Perfetti, T. A., & Hayes, J. R. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265–277.

- Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.

-

ResearchGate. (n.d.). α,α,α-Trifluoromethyl-1,3,5−triketones. Retrieved from [Link]

- Szabó, D., & Kotschy, A. (2018). Synthesis of 3-(Arylthio)

- Petzold, J., Sonneck, M., Kärcher, J., & Roesky, P. W. (2020). 3-Chloropropiophenone.

- Silverberg, L. J., et al. (2025). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Journal of Heterocyclic Chemistry, 62(4), 338-344.

- Bégué, J. P., & Bonnet-Delpon, D. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Bégué, J. P., & Bonnet-Delpon, D. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Adamo, M. F. A., & Duffy, E. F. (2006). Multicomponent synthesis of 3-heteroarylpropionic acids. Organic Letters, 8(22), 5157–5159.

- Silverberg, L. J., Mal, T., Lagalante, A., Olsen, M., Fleming, M., Garcia, T., ... & Vidal, R. (2025). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Journal of Heterocyclic Chemistry, 62(4), 338-344.

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Retrieved from [Link]

-

DTU Research Database. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordin. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

- Wheelock, C. E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(2), 225-235.

-

NIST. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

-

NIST. (n.d.). 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. Retrieved from [Link]

Sources

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 6. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

In-Depth Structural Elucidation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (IUPAC: 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one) is a highly functionalized aryl ketone scaffold. Fluorinated propiophenones serve as critical pharmacophores and intermediates in medicinal chemistry, often synthesized via the base-catalyzed Claisen-Schmidt condensation to a chalcone, followed by selective catalytic reduction of the α,β -unsaturated double bond[1].

The introduction of the 3,4,5-trifluorophenyl moiety significantly alters the lipophilicity, metabolic stability, and electrostatic profile of the molecule. Accurate structural elucidation of this scaffold relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of three magnetically active 19 F nuclei (spin I=1/2 , 100% natural abundance) introduces complex through-bond spin-spin coupling networks[2]. This whitepaper provides an authoritative, self-validating framework for the acquisition and interpretation of the 1 H and 13 C NMR spectral data for this specific molecule.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in structural elucidation, the NMR acquisition must be treated as a self-validating system. The causality behind each parameter is detailed below to prevent common artifacts associated with fluorinated aromatics.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected for its excellent solubilizing properties for moderately polar ketones and its lack of exchangeable protons. Incorporate 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

-

Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor ( Q ) of the RF coil, ensuring optimal signal-to-noise (S/N) ratios.

-

Shimming and Locking: Lock the spectrometer to the deuterium resonance of CDCl 3 . Perform rigorous automated 3D shimming (Z1–Z5 gradients) to establish a highly homogeneous magnetic field. Validation: The line width at half-height ( ν1/2 ) of the TMS signal must be <0.5 Hz.

-

1 H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30) with a 2.5 s acquisition time. Set the relaxation delay (D1) to 1.5 s. Acquire 16 scans.

-

13 C NMR Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30). Causality Check: Fluorinated carbons and quaternary carbonyl carbons exhibit exceptionally long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[3]. Therefore, a prolonged relaxation delay (D1 = 2.5–3.0 s) and a minimum of 512 scans are mandatory. Failure to extend D1 will result in the complete disappearance of the highly split C-F multiplets into the baseline noise.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum is defined by three distinct magnetic environments: the electron-rich 3,4-dimethylphenyl ring, the electron-deficient 3,4,5-trifluorophenyl ring, and the aliphatic propionyl linker.

Mechanistic Rationale for Chemical Shifts

-

Aliphatic Chain: The methylene protons of the propionyl chain appear as two distinct triplets, characteristic of an A 2 X 2 spin system. The protons adjacent to the carbonyl (H-2) are heavily deshielded by the anisotropic effect of the C=O double bond, shifting them downfield to ~3.20 ppm. The protons adjacent to the trifluorophenyl ring (H-3) are shifted to ~3.00 ppm due to the strong inductive electron-withdrawing effect (-I) of the fluorinated ring.

-

Aromatic Regions: The 3,4-dimethylphenyl protons display a classic AMX coupling pattern (a doublet, a doublet of doublets, and a doublet) due to ortho ( J≈7.8 Hz) and meta ( J≈1.8 Hz) couplings. Conversely, the 3,4,5-trifluorophenyl protons (H-2'', H-6'') appear as a complex multiplet around 6.85 ppm due to long-range 3JHF and 4JHF couplings with the adjacent fluorine atoms[2].

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 2' | 7.71 | d | 1.8 | 1H | Ar-H (3,4-dimethylphenyl) |

| 6' | 7.65 | dd | 7.8, 1.8 | 1H | Ar-H (3,4-dimethylphenyl) |

| 5' | 7.22 | d | 7.8 | 1H | Ar-H (3,4-dimethylphenyl) |

| 2'', 6'' | 6.85 | m | - | 2H | Ar-H (3,4,5-trifluorophenyl) |

| 2 | 3.20 | t | 7.5 | 2H | -CH 2 -C(=O)- |

| 3 | 3.00 | t | 7.5 | 2H | -CH 2 -Ar |

| 3'-CH 3 | 2.32 | s | - | 3H | Aryl methyl |

| 4'-CH 3 | 2.30 | s | - | 3H | Aryl methyl |

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum is dominated by the profound spin-spin splitting patterns induced by the three 19 F atoms. Because 19 F is a spin-1/2 nucleus, it couples to 13 C in a manner mathematically identical to proton coupling, but with significantly larger coupling constants ( JCF )[3].

Mechanistic Rationale for C-F Splitting

-

One-Bond Couplings ( 1JCF ): The carbons directly bonded to fluorine (C-3'', C-4'', C-5'') exhibit massive one-bond couplings of approximately 250 Hz.

-

Complex Multiplets: C-4'' appears as a doublet of triplets (dt). It is split into a doublet by its directly attached fluorine ( 1J≈250 Hz), and further split into triplets by the two equivalent ortho-fluorines at positions 3'' and 5'' ( 2J≈15 Hz).

-

Carbonyl Deshielding: The carbonyl carbon (C-1) is highly deshielded due to the electronegativity of oxygen and the resonance of the adjacent 3,4-dimethylphenyl ring, cleanly resolving at ~198.5 ppm.

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |

| C=O (1) | 198.5 | s | - | Carbonyl |

| C-3'', C-5'' | 151.2 | ddd | 1J≈250 , 2J≈10 , 3J≈5 | Ar-C-F (Trifluorophenyl) |

| C-4'' | 138.8 | dt | 1J≈250 , 2J≈15 | Ar-C-F (Trifluorophenyl) |

| C-1'' | 137.5 | td | 3J≈7 | Ar-C (Trifluorophenyl, quat) |

| C-4' | 142.8 | s | - | Ar-C (Dimethylphenyl, quat) |

| C-3' | 137.2 | s | - | Ar-C (Dimethylphenyl, quat) |

| C-1' | 134.5 | s | - | Ar-C (Dimethylphenyl, quat) |

| C-5' | 129.9 | s | - | Ar-CH (Dimethylphenyl) |

| C-2' | 129.5 | s | - | Ar-CH (Dimethylphenyl) |

| C-6' | 126.1 | s | - | Ar-CH (Dimethylphenyl) |

| C-2'', C-6'' | 112.5 | dd | 2J≈15 , 4J≈5 | Ar-CH (Trifluorophenyl) |

| C-2 | 39.5 | s | - | -CH 2 -C(=O)- |

| C-3 | 29.2 | s | - | -CH 2 -Ar |

| 4'-CH 3 | 20.1 | s | - | Aryl methyl |

| 3'-CH 3 | 19.8 | s | - | Aryl methyl |

Workflow Visualization

The following diagram illustrates the strict, self-validating logical sequence required to accurately acquire and process NMR data for complex fluorinated aromatics.

Figure 1: Self-validating NMR acquisition and processing workflow for fluorinated propiophenones.

References

-

Title: Recent Synthetic Methodologies for Chalcone Synthesis (2013-2018) Source: ResearchGate URL: [1]

-

Title: Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin-Spin Coupling Source: ACS Publications URL: [2]

-

Title: Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) Source: ResearchGate (Arkivoc) URL: [3]

An In--Depth Technical Guide to the Predicted MS/MS Fragmentation Pattern of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Abstract

This technical guide provides a comprehensive, predictive analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. As a complex ketone, its structural elucidation is critical for applications in pharmaceutical development and chemical synthesis, where it may serve as a key intermediate or be identified as a related impurity. Lacking readily available experimental spectra, this document leverages foundational principles of mass spectrometry and data from analogous structures to construct a reliable, theoretical fragmentation map. We will explore the primary fragmentation pathways, including alpha-cleavages and benzylic bond fissions, predict the resultant fragment ions, and provide a detailed experimental protocol for the empirical verification of these predictions. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Molecular Profile and Ionization

Before delving into fragmentation, understanding the parent molecule is paramount. The initial step in any MS/MS experiment is the generation of a stable, charged molecular ion from the neutral analyte.

-

Compound: 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

-

Molecular Formula: C₁₇H₁₅F₃O[1]

-

Molecular Weight (Monoisotopic): 292.1075 g/mol

-

Structure:

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will accept a charge to form the precursor ion, [M+H]⁺ (m/z 293) in positive ion mode ESI, or the radical cation, [M]•⁺ (m/z 292) in EI. The most likely sites for ionization are the lone pair electrons on the carbonyl oxygen or the π-systems of the aromatic rings. For the purposes of this predictive guide, we will consider the fragmentation of the radical cation [M]•⁺ at m/z 292 .

Foundational Principles of Ketone Fragmentation in Mass Spectrometry

The fragmentation of the 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone molecular ion is governed by the stability of the resulting fragments. The presence of a carbonyl group and two aromatic rings dictates the most probable cleavage pathways.

-

Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for ketones.[2] It involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The positive charge is preferentially stabilized by the resonance delocalization afforded by the carbonyl oxygen, forming a stable acylium ion.[3][4][5] For an asymmetrical ketone like our subject molecule, two distinct α-cleavages are possible.

-

Benzylic Cleavage: Bonds that are beta to an aromatic ring are labile due to the formation of a highly stable, resonance-delocalized benzyl cation. In the structure of our analyte, the bond between the β-carbon and the trifluorophenyl ring is a candidate for this type of cleavage.

-

McLafferty Rearrangement: This well-known rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond.[3][6][7] In 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, the structure is Ar-CO-CH₂(α)-CH₂(β)-Ar'(γ). While there are hydrogens on the β-carbon, the γ-hydrogens are part of the aromatic trifluorophenyl ring and are not sterically available for the classic rearrangement. Therefore, a significant fragment from a McLafferty rearrangement is not predicted for this molecule.

Predicted Fragmentation Pathways

Based on the principles above, we can predict the major fragmentation routes for the molecular ion at m/z 292.

Pathway A: Alpha-Cleavage adjacent to the Dimethylphenyl Ring

This is predicted to be a highly favorable pathway due to the formation of a resonance-stabilized 3,4-dimethylbenzoyl cation. The cleavage occurs between the carbonyl carbon and the α-carbon of the propyl chain.

-

Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₉H₁₁O]⁺ + •C₈H₄F₃

-

Predicted Fragment: 3,4-dimethylbenzoyl cation

-

Predicted m/z: 135

This acylium ion is expected to be one of the most abundant fragments in the spectrum. This ion can undergo a subsequent neutral loss of carbon monoxide (CO), a common fragmentation for acylium ions.[8][9]

-

Reaction: [C₉H₁₁O]⁺ → [C₈H₁₁]⁺ + CO

-

Predicted Fragment: 3,4-dimethylphenyl cation

-

Predicted m/z: 107

Pathway B: Alpha-Cleavage adjacent to the Propyl Chain

The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the 3',4'-dimethylphenyl ring.

-

Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₈H₆F₃O]⁺ + •C₉H₉

-

Predicted Fragment: 3-(3,4,5-trifluorophenyl)propanoyl cation

-

Predicted m/z: 187

While possible, this pathway may be less favored than Pathway A, as the resulting radical (dimethylphenyl radical) is slightly less stable than the trifluorophenylethyl radical.

Pathway C: Benzylic-Type Cleavage

Cleavage of the bond between the β-carbon and the trifluorophenyl ring is another probable pathway. This results in the formation of a stable trifluorobenzyl cation.

-

Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₇H₂F₃]⁺ + •C₁₀H₁₃O

-

Predicted Fragment: 3,4,5-trifluorobenzyl cation

-

Predicted m/z: 131

Summary of Predicted Primary Fragments

The quantitative data for the major predicted fragments are summarized below for easy reference. The relative abundance is a qualitative prediction based on established fragmentation principles.

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 292 | [C₁₇H₁₅F₃O]•⁺ | Molecular Ion [M]•⁺ | Low to Medium |

| 187 | [3-(3,4,5-trifluorophenyl)propanoyl]⁺ | α-Cleavage: Loss of dimethylphenyl radical | Medium |

| 135 | [3,4-dimethylbenzoyl]⁺ | α-Cleavage: Loss of 3-(3,4,5-trifluorophenyl)ethyl radical | High (Potential Base Peak) |

| 131 | [3,4,5-trifluorobenzyl]⁺ | Benzylic-Type Cleavage: Loss of 3-(3',4'-dimethylphenyl)-3-oxopropyl radical | Medium |

| 107 | [3,4-dimethylphenyl]⁺ | Secondary Fragmentation: Neutral loss of CO from m/z 135 | Medium to High |

Experimental Protocol for Verification

To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis with collision-induced dissociation (CID) is recommended. The following protocol provides a robust starting point.

Experimental Workflow Diagram

Caption: General workflow for MS/MS analysis of the target compound.

Methodology Details

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

-

Dissolve in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

-

Rationale: Working with dilute solutions prevents detector saturation and ensures optimal ionization efficiency.

-

-

Chromatography (LC-MS/MS Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Rationale: A standard C18 column and water/acetonitrile gradient provide excellent separation for moderately polar compounds, ensuring the analyte is pure when it enters the mass spectrometer. Formic acid aids in protonation for positive mode ESI.

-

-

Mass Spectrometry (ESI-QTOF or Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow (N₂): 8-12 L/min at 350-450 °C.

-

MS1 Scan: Scan for the precursor ion, [M+H]⁺ at m/z 293 (or [M]•⁺ at m/z 292 if using EI or APCI).

-

MS/MS Product Ion Scan:

-

Select m/z 293 (or 292) as the precursor ion.

-

Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV).

-

Rationale: A CE ramp is crucial for a discovery-based workflow. Low energies will produce the primary, more stable fragments, while higher energies will induce further, secondary fragmentation, providing a complete picture that can be compared against the predictions. This self-validating approach ensures all potential fragments are observed.

-

-

Visualizing the Predicted Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation mechanisms.

Caption: Predicted primary α-cleavage fragmentation pathways.

Caption: Predicted secondary and competing fragmentation pathways.

Conclusion

The MS/MS fragmentation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is predicted to be dominated by specific, high-energy fragmentation pathways characteristic of substituted aromatic ketones. The most prominent fragment ions are expected to be the 3,4-dimethylbenzoyl cation at m/z 135 (resulting from α-cleavage) and its subsequent neutral loss product, the 3,4-dimethylphenyl cation at m/z 107 . Other significant fragments, including the alternative α-cleavage product at m/z 187 and a benzylic cleavage product at m/z 131 , provide additional structural confirmation. This predictive guide serves as a powerful tool for targeted analysis, enabling scientists to rapidly identify this compound in complex mixtures and to confirm its structure with a high degree of confidence.

References

-

Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link][6]

-

Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link][7]

-

Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link][3]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][10]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link][8]

-

Filo. (2025). How will you distinguish the following peaks with the help of MS?. Retrieved from [Link][11]

-

YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link][4]

-

Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Retrieved from [Link][5]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link][12]

-

NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. Retrieved from [Link][13]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Alpha cleavage - Wikipedia [en.wikipedia.org]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jove.com [jove.com]

- 11. How will you distinguish the following peaks with the help of MS? (I) C-.. [askfilo.com]

- 12. researchgate.net [researchgate.net]

- 13. Propiophenone, 3',4'-dimethoxy- [webbook.nist.gov]

Toxicity Profile and Safety Data Sheet (SDS) for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Comprehensive Technical Guide

Executive Summary

The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (Formula: C₁₇H₁₅F₃O) is a highly specialized, lipophilic halogenated aromatic ketone. Compounds of this class are frequently utilized as advanced synthetic intermediates in medicinal chemistry and agrochemical development. Due to its structural dichotomy—a highly metabolically stable trifluorophenyl moiety paired with a potentially reactive dimethylphenyl propiophenone core—this molecule presents a unique toxicological profile.

This whitepaper provides an in-depth analysis of its predicted physicochemical properties, mechanistic toxicology, a globally harmonized Safety Data Sheet (SDS) synthesis, and validated in vitro experimental workflows for rigorous safety profiling.

Physicochemical & Structural Profiling

The strategic incorporation of fluorine into aromatic systems fundamentally alters a molecule's physicochemical properties. The highly electronegative fluorine atoms (van der Waals radius 1.47 Å) strongly polarize the C-F bonds, dramatically increasing lipophilicity and altering the electron density of the aromatic ring[1].

While the trifluorophenyl ring is shielded from oxidative metabolism, the high overall lipophilicity drives rapid intracellular accumulation, particularly in hepatocytes, necessitating a thorough evaluation of the molecule's non-fluorinated regions.

Table 1: Predicted Physicochemical & Toxicological Parameters

| Parameter | Predicted Value | Toxicological & Pharmacokinetic Relevance |

| Molecular Weight | 292.30 g/mol | Optimal for oral bioavailability; falls well within Lipinski's Rule of 5. |

| LogP (Octanol/Water) | 4.2 - 4.8 | High lipophilicity drives rapid hepatic clearance and increases the potential for bioaccumulation[1]. |

| Topological Polar Surface Area | 17.07 Ų | Extremely high membrane permeability; strong potential for crossing the blood-brain barrier (BBB). |

| CYP450 Liability | High (CYP3A4, CYP2C9) | The 3',4'-dimethylphenyl moiety is highly susceptible to benzylic oxidation and subsequent bioactivation. |

Mechanistic Toxicology & Bioactivation Pathways

Understanding the toxicity of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone requires dissecting the causality behind its metabolic processing. Toxicity in this class of molecules is rarely driven by the parent compound; rather, it is mediated by bioactivation into electrophilic reactive metabolites.

The Fluorine Effect

The 3,4,5-trifluorophenyl group is highly resistant to cytochrome P450 (CYP450) mediated oxidation. The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of the fluorine atoms create severe electronic and steric hindrance, effectively blocking oxo-iron species from attacking this ring[1].

The Dimethylphenyl Vulnerability

Conversely, the 3',4'-dimethylphenyl group acts as a classic structural alert. Hepatic CYP450 enzymes (primarily CYP3A4 and CYP2C9) readily catalyze the benzylic hydroxylation of these methyl groups. Subsequent phase II conjugation (e.g., sulfation) can turn the hydroxyl group into a prime leaving group, generating a highly reactive benzylic carbocation or quinone methide. Alternatively, direct CYP-mediated epoxidation of the aromatic ring can form transient arene oxides. These "soft" electrophiles covalently bind to nucleophilic residues (such as cysteine sulfhydryls) on critical hepatic proteins, triggering mitochondrial uncoupling, oxidative stress, and idiosyncratic drug-induced liver injury (DILI).

Fig 1. Predicted CYP450-mediated metabolic activation pathways and reactive intermediate formation.

Safety Data Sheet (SDS) Synthesis (GHS Compliant)

Note: This is a synthesized regulatory framework based on structural analogs and predictive toxicology for laboratory handling.

SECTION 1: Identification

-

Product Name: 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

-

Recommended Use: Laboratory chemical, synthesis intermediate.

SECTION 2: Hazard Identification (GHS Classification)

-

Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)

-

Skin Irritation: Category 2 (H315 - Causes skin irritation)

-

Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373 - May cause damage to liver through prolonged or repeated exposure)

SECTION 7 & 8: Handling, Storage, and Exposure Controls

-

Handling: Avoid generation of dust. Use only in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area under inert gas (Argon/Nitrogen) to prevent slow auto-oxidation of the benzylic methyl groups.

-

PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and a half-face particulate respirator (N95/P100) if aerosolization is possible.

SECTION 10: Stability and Reactivity

-

Chemical Stability: Stable under standard laboratory conditions.

-

Conditions to Avoid: Strong oxidizing agents, extreme heat. The highly polarized C-F bonds are stable, but the ketone and benzylic positions are susceptible to aggressive oxidants.

Experimental Workflows for Toxicity Profiling

To empirically validate the predicted hepatotoxicity, standard 2D HepG2 cell lines are insufficient because they lack physiologically relevant levels of CYP450 enzymes[2]. Instead, 3D HepaRG spheroids are the gold standard, as they maintain stable metabolic competence and polarized expression of hepatobiliary transporters for up to 28 days[3].

Protocol 1: 3D HepaRG Hepatotoxicity & ATP Depletion Assay

This protocol is designed as a self-validating system to differentiate between direct parent-compound toxicity and metabolism-dependent toxicity.

-

Spheroid Generation: Seed differentiated HepaRG cells into 384-well Ultra-Low Attachment (ULA) plates. Centrifuge lightly to promote self-aggregation into 3D spheroids over 72 hours[3].

-

Compound Preparation: Prepare a 10 mM stock of the propiophenone derivative in LC-MS grade DMSO. Perform a 10-point serial dilution.

-

Self-Validating Dosing (CYP Inhibition):

-

Arm A (Standard): Dose spheroids with the compound (final DMSO <0.5%).

-

Arm B (Inhibited): Pre-incubate spheroids with 1 mM 1-Aminobenzotriazole (1-ABT), a pan-CYP450 suicide inhibitor, for 2 hours prior to compound dosing.

-

-

Incubation & Readout: Incubate for 72 hours. Lyse cells and quantify ATP using a luminescence-based assay (e.g., CellTiter-Glo 3D).

-

Causality Analysis: If the IC₅₀ in Arm A is significantly lower (more toxic) than in Arm B, the toxicity is definitively driven by CYP450-mediated bioactivation rather than the parent molecule.

Protocol 2: Reactive Metabolite Trapping via LC-HRMS

Because reactive electrophiles (like quinone methides) have half-lives of milliseconds to seconds, they cannot be detected directly. We utilize Glutathione (GSH) as a surrogate nucleophile to "trap" these species, forming stable adducts[4].

-

Microsomal Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system at 37°C.

-

Isotopic Trapping (Trustworthiness Step): Add a 1:1 equimolar mixture of unlabeled GSH and stable-isotope labeled GSH (GSH-[¹³C₂, ¹⁵N]) to the incubation[4].

-

Causality: Biological matrices are complex. By using a 1:1 isotopic mixture, true reactive metabolite adducts will manifest in the mass spectrometer as distinct "doublet" peaks separated by exactly 3 Daltons. This completely eliminates false positives from endogenous background noise.

-

-

Quenching & Centrifugation: Stop the reaction after 60 minutes with ice-cold acetonitrile. Centrifuge at 15,000 x g to precipitate proteins.

-

LC-HRMS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC-HRMS). Apply Mass Defect Filtering (MDF) to isolate the characteristic isotopic doublets[4].

Fig 2. High-throughput in vitro toxicity screening workflow using 3D HepaRG spheroids and LC-HRMS.

References[4] Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry - ACS Publications. Link[1] Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications. Link[3] Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening - Oxford Academic. Link[2] Comparison of in vitro models for drug-induced liver injury assessment - jbtr.or.kr. Link

Sources

Mechanism of action of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone derivatives

An In-Depth Technical Guide on the Pharmacological Mechanisms of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Derivatives

Executive Summary

The rational design of multi-target small molecules is a cornerstone of modern medicinal chemistry. Among these, the propiophenone scaffold—specifically 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone and its structural analogs—has emerged as a highly versatile pharmacophore. By tuning the electronic and steric properties of the aromatic rings, this class of compounds exhibits potent, dual-pathway modulation: epigenetic silencing reversal via DNA methyltransferase 3A (DNMT3A) inhibition[1][2], and metabolic sensitization via Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition[3][4].

This whitepaper synthesizes the core mechanisms of action, structural rationale, and self-validating experimental workflows required to evaluate these derivatives in preclinical development.

Pharmacophore Rationale: The Role of Halogenation and Alkylation

The specific substitution pattern of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is not arbitrary; it is a meticulously engineered system designed to overcome the classical limitations of chalcone and propiophenone precursors:

-

3,4,5-Trifluorophenyl Moiety: Fluorine substitution serves a dual purpose. First, it acts as a bioisostere that dramatically increases metabolic stability against cytochrome P450-mediated oxidative degradation. Second, the strong electron-withdrawing nature of the three fluorine atoms alters the electron density of the adjacent carbon chain, predisposing the molecule to undergo in situ transformation into a highly reactive Michael acceptor[2][5].

-

3',4'-Dimethyl Substitution: The addition of methyl groups on the opposing aromatic ring enhances the overall lipophilicity (LogP) of the molecule. This modification is critical for crossing the lipid bilayers of target cells (e.g., hepatocytes for metabolic targets, or neoplastic cells for epigenetic targets) while providing steric bulk that enhances binding affinity within hydrophobic enzyme pockets.

Mechanism I: Epigenetic Modulation via Covalent DNMT3A Inhibition

DNA hypermethylation at the promoter regions of tumor suppressor genes (TSGs) is a primary driver of oncogenesis. DNMT3A is a de novo methyltransferase responsible for this epigenetic silencing.

Recent high-throughput screening and structural studies have demonstrated that propiophenone derivatives act as potent, non-nucleoside DNMT3A inhibitors[2][6]. Unlike classical nucleoside analogs (e.g., decitabine) that must be incorporated into DNA, propiophenone derivatives operate via an enzyme-direct mechanism. The compound undergoes an in situ transformation into an electrophilic Michael acceptor. This intermediate is specifically targeted by the nucleophilic sulfhydryl group of the catalytic cysteine in the DNMT3A active site, forming an irreversible covalent bond[1][7]. This effectively neutralizes the enzyme, leading to DNA hypomethylation and the subsequent reactivation of silenced TSGs.

Fig 1: Covalent inhibition of DNMT3A via in situ Michael acceptor formation.

Self-Validating Protocol: DNMT3A Covalent Adduct Verification via LC-MS/MS

To rigorously prove that the mechanism of action is covalent rather than competitive, a self-validating mass spectrometry workflow must be employed.

-

Rationale: If the interaction is covalent, the intact protein mass will shift by the exact molecular weight of the propiophenone derivative.

-

Step 1: Protein Incubation. Incubate recombinant human DNMT3A (catalytic domain) with a 10-fold molar excess of the propiophenone derivative for 2 hours at 37°C.

-

Step 2: Internal Control (The Validation Key). In parallel, incubate the compound with a mutant DNMT3A where the catalytic cysteine is mutated to alanine (Cys->Ala). Causality: The mutant lacks the nucleophilic thiol. If the mass shift occurs in the wild-type but not the mutant, the covalent binding is definitively localized to the catalytic active site.

-

Step 3: Digestion & LC-MS/MS. Subject the samples to tryptic digest and analyze via Liquid Chromatography-Tandem Mass Spectrometry.

-

Step 4: Data Analysis. Identify the specific peptide fragment containing the catalytic cysteine and verify the mass addition corresponding to the inhibitor.

Mechanism II: Metabolic Sensitization via PTP-1B Inhibition

Beyond oncology, propiophenone derivatives have demonstrated profound efficacy as antidiabetic agents[3][8]. Protein Tyrosine Phosphatase 1B (PTP-1B) is a primary negative regulator of the insulin signaling pathway. It operates by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby terminating the signal and preventing glucose uptake.

Propiophenone derivatives act as potent inhibitors of PTP-1B[3][4]. By occupying the active site of the phosphatase, these compounds prevent the premature dephosphorylation of the insulin receptor. This amplifies the phosphorylation cascade, leading to increased GLUT4 translocation to the cell membrane and enhanced cellular glucose uptake. In in vivo models, this translates to significant reductions in blood glucose, lipid lowering, and a notable reduction in body weight in db/db diabetic mice[3][9].

Fig 2: Amplification of insulin signaling via PTP-1B inhibition by propiophenones.

Self-Validating Protocol: In Vivo Metabolic Profiling in db/db Mice

To evaluate the true metabolic efficacy of these derivatives, in vivo studies must differentiate between primary metabolic modulation and secondary effects (e.g., toxicity-induced anorexia).

-

Rationale: db/db mice are a standard model for type 2 diabetes and obesity. However, if a drug reduces body weight, it is critical to know if this is due to enhanced metabolic rate/insulin sensitivity or simply because the mice stopped eating due to drug toxicity.

-

Step 1: Cohort Establishment. Divide C57BL/KsJ db/db mice into three groups: Vehicle Control, Propiophenone-Treated (e.g., 30 mg/kg/day orally), and a Pair-Fed Control.

-

Step 2: The Pair-Fed Control (The Validation Key). The Pair-Fed group receives the vehicle but is only given the exact amount of food consumed by the Propiophenone-Treated group on the previous day. Causality: If the treated group loses significantly more weight and shows better glycemic control than the pair-fed group, the drug's mechanism is definitively metabolic (PTP-1B inhibition) rather than merely appetite-suppressive[3].

-

Step 3: Biomarker Analysis. After 14 days, measure fasting blood glucose, serum insulin, and perform an Insulin Tolerance Test (ITT) to quantify the restoration of insulin sensitivity.

Quantitative Data Synthesis

The pharmacological profile of propiophenone derivatives demonstrates a compelling multi-target efficacy. The following table synthesizes benchmark quantitative data from foundational studies on this chemical class.

| Target / Pathway | Assay Model | Observed Pharmacological Effect | Primary Reference |

| DNMT3A | Enzymatic Inhibition Assay | IC₅₀ ≈ 2.1 μM (Selective over DNMT1) | |

| PTP-1B | Enzymatic Inhibition Assay | >50% to 71.9% inhibition at 10 μg/mL | |

| Metabolic (In Vivo) | C57BL/KsJ db/db Mice | Significant reduction in body weight & food intake | |

| Inflammation | NF-κB Reporter Assay | Dose-dependent reduction in pro-inflammatory cytokines |

Conclusion

The 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone scaffold represents a sophisticated intersection of epigenetic and metabolic pharmacology. By leveraging the electron-withdrawing properties of the trifluorophenyl group to facilitate covalent enzyme binding, and the lipophilic dimethyl groups for optimal target engagement, these derivatives offer a robust platform for the development of next-generation antidiabetic and anticancer therapeutics. Future development must focus on optimizing the therapeutic window and conducting rigorous structure-activity relationship (SAR) studies to isolate the epigenetic from the metabolic effects where target selectivity is desired.

References

-

Erdmann et al., 2015 / Frontiers in Pharmacology (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. National Library of Medicine (PMC). Available at:[Link]

-

Kumar A., et al., 2012. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry. PubMed. Available at:[Link]

Sources

- 1. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1 Introduction [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. erauniversity.in [erauniversity.in]

- 9. researchgate.net [researchgate.net]

Synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: An Application Note and Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a novel propiophenone derivative with potential applications in pharmaceutical and materials science research. The synthetic strategy is centered around a two-step process commencing with the preparation of 3-(3,4,5-trifluorophenyl)propionyl chloride, followed by a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, explanations of experimental choices, and characterization techniques.

Introduction

Propiophenone derivatives are a significant class of organic compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The incorporation of a trifluorophenyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The dimethyl substitution pattern on the aromatic ring of the propiophenone core further allows for the exploration of structure-activity relationships. This protocol details a reliable and reproducible method for the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Overall Synthetic Scheme

The synthesis is a two-step process as illustrated below. The first step involves the conversion of 3-(3,4,5-trifluorophenyl)propanoic acid to its corresponding acid chloride. The second step is the Friedel-Crafts acylation of 1,2-dimethylbenzene with the synthesized acid chloride.

Caption: Two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | CAS Number | Supplier |

| 3-(3,4,5-trifluorophenyl)propanoic acid | 886499-50-9 | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Sigma-Aldrich |

| Oxalyl chloride ((COCl)₂) | 79-37-8 | Sigma-Aldrich |

| 1,2-Dimethylbenzene (o-xylene) | 95-47-6 | Sigma-Aldrich |

| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | Fischer Scientific |

| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | Fischer Scientific |

| Brine (saturated NaCl solution) | 7647-14-5 | Lab Prepared |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |

| Diethyl ether | 60-29-7 | Fischer Scientific |

| Hexanes | 110-54-3 | Fischer Scientific |

| Ethyl acetate | 141-78-6 | Fischer Scientific |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Dropping funnel

-

Gas trap (for HCl and SO₂ gases)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 3-(3,4,5-trifluorophenyl)propionyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.[1][2][3]

Caption: Workflow for acyl chloride formation.

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 3-(3,4,5-trifluorophenyl)propanoic acid (5.0 g, 24.5 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3.6 mL, 49.0 mmol, 2.0 equiv.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3,4,5-trifluorophenyl)propionyl chloride is a pale yellow oil and should be used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5][6] Anhydrous aluminum chloride is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,2-dimethylbenzene. The reaction is performed at low temperature to control the reactivity and minimize side reactions.

Caption: Workflow for Friedel-Crafts acylation.

Procedure:

-